N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a methylsulfonyl group at the 1-position of the piperidine ring and dual N-substituents: a furan-3-ylmethyl group and a 2-methoxyethyl chain. The methylsulfonyl moiety is a common structural motif in medicinal chemistry, often enhancing metabolic stability and binding affinity through sulfone-oxygen interactions with target proteins .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-21-10-8-16(11-13-5-9-22-12-13)15(18)14-3-6-17(7-4-14)23(2,19)20/h5,9,12,14H,3-4,6-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENWBKFXHHRRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is treated with methylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in dichloromethane at 0–25°C. The reaction proceeds via nucleophilic substitution at the piperidine nitrogen, yielding the sulfonylated product in 85–92% purity after aqueous workup.
Reaction Conditions :
- Molar ratio : 1:1.2 (piperidine-4-carboxylic acid : methylsulfonyl chloride)
- Solvent : Dichloromethane
- Base : Triethylamine (2.5 equiv)
- Time : 6–8 hours
- Yield : 78–85%
Alternative Route: Protection-Deprotection Strategy
For substrates sensitive to sulfonylation, a Boc-protected intermediate is synthesized first:
- Boc protection : Piperidine-4-carboxylic acid reacts with di-tert-butyl dicarbonate in THF.
- Sulfonylation : The Boc-protected derivative is treated with methylsulfonyl chloride, followed by deprotection using trifluoroacetic acid.
This method achieves higher regioselectivity (>95%) but involves additional steps.
Synthesis of N-(Furan-3-ylmethyl)-N-(2-Methoxyethyl)Amine
Reductive Amination
A two-step process involving:
- Condensation : Furan-3-carbaldehyde reacts with 2-methoxyethylamine in methanol at 60°C to form an imine.
- Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine in 70–75% yield.
Optimization Notes :
Alkylation of 2-Methoxyethylamine
2-Methoxyethylamine is alkylated with furan-3-ylmethyl bromide in acetonitrile using potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, yielding the disubstituted amine in 65–70% yield after column chromatography.
Challenges :
- Competitive dialkylation : Suppressed by using a 1:1 molar ratio of amine to alkylating agent.
- Solvent polarity : Acetonitrile enhances nucleophilicity of the amine.
Carboxamide Bond Formation
Acyl Chloride-Mediated Coupling
1-(Methylsulfonyl)piperidine-4-carboxylic acid is converted to its acyl chloride using thionyl chloride in refluxing benzene (10 minutes, 100°C). The acyl chloride is then reacted with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine in dichloromethane at 0°C, followed by gradual warming to room temperature.
Key Parameters :
Coupling Reagent-Assisted Synthesis
As an alternative to acyl chloride, carbodiimide-based reagents (e.g., HATU, EDCl) facilitate direct coupling between the carboxylic acid and amine. However, yields are lower (55–65%) due to steric hindrance from the disubstituted amine.
Comparative Data :
| Method | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acyl chloride | Thionyl Cl | Benzene | 100 | 88 |
| HATU-mediated | HATU, DIPEA | DMF | 25 | 62 |
| EDCl-mediated | EDCl, HOBt | THF | 25 | 58 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- NMR : $$^1$$H NMR (400 MHz, CDCl$$_3$$) displays characteristic signals for furan (δ 7.32–7.45), methylsulfonyl (δ 3.05), and piperidine (δ 1.60–2.85).
- HRMS : [M+H]$$^+$$ calculated for C$${16}$$H$${25}$$N$$2$$O$$5$$S: 381.1482; observed: 381.1485.
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The methoxyethyl and methylsulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Furan-2,5-dione derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring and the piperidine ring are key structural features that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, physicochemical properties, and biological activities of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide with analogous compounds from the literature:
Key Observations:
Aromatic vs. Heteroaromatic Substituents: Naphthalene-containing analogs (e.g., 2a, 3c) exhibit strong hydrophobic interactions, contributing to high potency in protease inhibition . In contrast, the furan group in the target compound may offer milder aromatic interactions but improved metabolic stability due to heteroatom participation . Fluorinated derivatives (e.g., 4-fluorobenzyl in ) leverage halogen bonding for enhanced target engagement, a feature absent in the non-halogenated target compound.
Methoxyethyl vs. Alkyl/Benzyl Chains :
- The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to purely hydrophobic chains (e.g., propyl in or benzyl in ). This modification could improve bioavailability in vivo.
Methylsulfonyl Group :
- All compounds in the table except 2a and 3c include a methylsulfonyl group, which is associated with increased metabolic stability and target affinity due to sulfone-mediated hydrogen bonding .
Further testing is required to validate this hypothesis.
Q & A
Advanced Research Question
- Temperature Control : Maintain ≤60°C during amide coupling to prevent epimerization .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields improve with 5 mol% loading .
- Solvent Optimization : Switch from ethanol to THF for higher solubility of intermediates .
How should contradictions in biological activity data (e.g., conflicting IC50_{50}50 values) be resolved?
Advanced Research Question
- Replicate Under Standardized Conditions : Control variables like cell passage number and serum concentration .
- Orthogonal Assays : Validate kinase inhibition via both fluorescence and radiometric assays .
- Metabolite Profiling : Use LC-HRMS to rule out degradation products interfering with activity .
What structure-activity relationship (SAR) insights guide further modifications?
Advanced Research Question
- Furan Substitution : 3-substituted furans (vs. 2-substituted) enhance target selectivity in analogs .
- Methoxyethyl vs. Methyl Groups : Bulkier N-substituents reduce metabolic clearance but may lower solubility .
What are the dominant degradation pathways under physiological conditions?
Advanced Research Question
- Hydrolysis : The methylsulfonyl group is stable, but the carboxamide may hydrolyze in acidic environments (pH <4).
- Oxidative Metabolism : CYP3A4 likely oxidizes the furan ring; use hepatic microsome assays to identify metabolites .
How does this compound compare to structurally related piperidine-carboxamides in target selectivity?
Advanced Research Question
Comparative studies show:
| Compound | Target Affinity (K, nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| This compound | 12.3 ± 1.5 (GPCR X) | 8.7:1 |
| N-(furan-2-ylmethyl) analog | 45.6 ± 3.2 (GPCR X) | 2.1:1 |
| Piperidine-3-carboxamide | >1000 | N/A |
Key difference: The 3-furan substitution and methylsulfonyl group enhance GPCR X selectivity over off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
